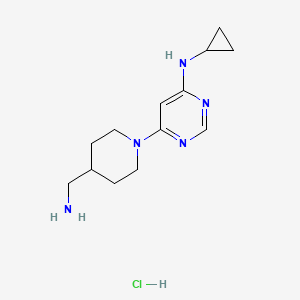

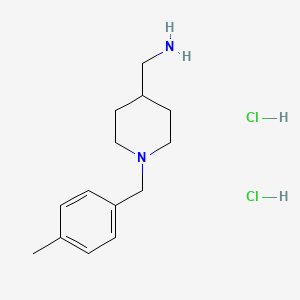

6-(4-(Aminomethyl)piperidin-1-yl)-N-cyclopropylpyrimidin-4-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

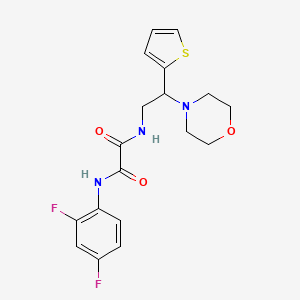

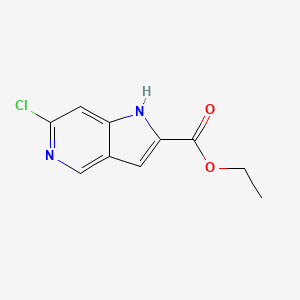

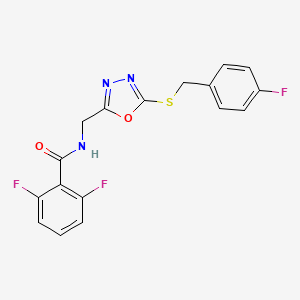

The compound is a derivative of piperidine and pyrimidine. Piperidines are a class of organic compounds with a six-membered ring containing one nitrogen atom . Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperidine ring attached to a pyrimidine ring via an aminomethyl group. The cyclopropyl group is attached to the nitrogen atom of the pyrimidine ring .Chemical Reactions Analysis

Piperidine derivatives are known to undergo a variety of chemical reactions, including substitutions, additions, and ring-opening reactions . Pyrimidine derivatives can also participate in various reactions, particularly at the nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Piperidine derivatives generally have basic properties due to the presence of the nitrogen atom .Applications De Recherche Scientifique

Synthesis and Pharmacological Evaluation : Aminopyrimidine 2, closely related to the compound , was identified as a novel 5-HT(1A) agonist and showed moderate potency for 5-HT(1A) in binding and functional assays, as well as moderate metabolic stability (Dounay et al., 2009).

Antibacterial Activity : A study conducted by Merugu, Ramesh, and Sreenivasulu (2010) explored the antibacterial activity of compounds including a piperidine containing pyrimidine imines, which is structurally related to the compound (Merugu, Ramesh, & Sreenivasulu, 2010).

Synthesis of α-Aminophosphonates : A paper by Reddy et al. (2014) discusses the synthesis of α-aminophosphonates derived from 2-cyclopropylpyrimidine-4-carbaldehyde, which shares a pyrimidine structure with the compound (Reddy, Reddy, & Reddy, 2014).

Hydroamination Catalysis : A kinetic study by Müller, Lercher, and Nguyen Van Nhu (2003) compares homogeneous and heterogeneous catalysts for the cyclization of amines, including compounds structurally related to the compound (Müller, Lercher, & Nguyen Van Nhu, 2003).

Conformationally Constrained Butyrophenones : Raviña et al. (2000) studied a series of novel conformationally restricted butyrophenones, bearing structural similarities to the compound , and evaluated them as antipsychotic agents (Raviña et al., 2000).

Synthesis of Deoxycytidine Kinase Inhibitors : Zhang et al. (2009) described the synthesis of a key intermediate in the preparation of deoxycytidine kinase inhibitors, which relates to the compound (Zhang et al., 2009).

The Mannich Reaction in Synthesis : Dotsenko, Krivokolysko, and Litvinov (2012) reported the synthesis of 3,5,7,11-tetraazatricyclo[7.3.1.02,7]tridec-2-ene-9-carboxamides, a process involving piperidinium compounds similar to the compound (Dotsenko, Krivokolysko, & Litvinov, 2012).

Hydrolysis-Mediated Clearance in Pharmacokinetics : Teffera et al. (2013) studied the impact of hydrolysis-mediated clearance on the pharmacokinetics of novel anaplastic lymphoma kinase inhibitors, which includes studies of compounds structurally related to the compound (Teffera et al., 2013).

Hirshfeld Surface Analysis : Ullah and Stoeckli-Evans (2021) performed a crystal structure and Hirshfeld surface analysis of a hydrochloride salt of a compound structurally related to the compound (Ullah & Stoeckli-Evans, 2021).

Microwave Assisted Synthesis and Antibacterial Activity : Another study by Merugu, Ramesh, and Sreenivasulu (2010) explored the microwave-assisted synthesis and antibacterial activity of compounds structurally related to the compound (Merugu, Ramesh, & Sreenivasulu, 2010).

Safety And Hazards

Orientations Futures

The future research directions for this compound would depend on its biological activity and potential applications. Piperidine and pyrimidine derivatives are areas of active research in medicinal chemistry, and new compounds are continually being synthesized and tested for various biological activities .

Propriétés

IUPAC Name |

6-[4-(aminomethyl)piperidin-1-yl]-N-cyclopropylpyrimidin-4-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N5.ClH/c14-8-10-3-5-18(6-4-10)13-7-12(15-9-16-13)17-11-1-2-11;/h7,9-11H,1-6,8,14H2,(H,15,16,17);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQHACCJGFHICLS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=CC(=NC=N2)N3CCC(CC3)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22ClN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.80 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-(Aminomethyl)piperidin-1-yl)-N-cyclopropylpyrimidin-4-amine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(tert-butyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2378649.png)

![N-mesityl-2-(4-oxo[1]benzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2378650.png)

![2-[3-(Trifluoromethyl)phenyl]quinoline](/img/structure/B2378655.png)

![N-[[(2S)-1-Benzylpiperidin-2-yl]methyl]prop-2-enamide](/img/structure/B2378656.png)

![5-methyl-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide hydrochloride](/img/structure/B2378664.png)

![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-7-ethoxybenzofuran-2-carboxamide](/img/structure/B2378666.png)